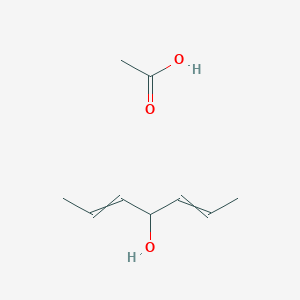
Acetic acid--hepta-2,5-dien-4-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–hepta-2,5-dien-4-ol (1/1) is a chemical compound with the molecular formula C9H14O3. It is a derivative of acetic acid and hepta-2,5-dien-4-ol, combining the properties of both components. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–hepta-2,5-dien-4-ol (1/1) can be achieved through several synthetic routes. One common method involves the esterification of hepta-2,5-dien-4-ol with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of acetic acid–hepta-2,5-dien-4-ol (1/1) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–hepta-2,5-dien-4-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid–hepta-2,5-dien-4-ol (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid–hepta-2,5-dien-4-ol (1/1) involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Hepta-2,5-dien-4-ol: A related compound with similar structural features but lacking the acetic acid moiety.
Acetic acid derivatives: Compounds such as acetic acid–hepta-2,4-dien-1-ol, which have different substitution patterns on the hepta-diene backbone.
Uniqueness
Acetic acid–hepta-2,5-dien-4-ol (1/1) is unique due to its combination of acetic acid and hepta-2,5-dien-4-ol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both components’ properties are desired.
Properties
CAS No. |
80639-23-2 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
acetic acid;hepta-2,5-dien-4-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-3-5-7(8)6-4-2;1-2(3)4/h3-8H,1-2H3;1H3,(H,3,4) |
InChI Key |
VSMFTXDKUIUOPP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C=CC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















